molecular formula C12H16N2O2S2 B286047 1-[(4-methylphenyl)sulfonyl]-2-tetrahydro-2H-thiopyran-4-yldiazene

1-[(4-methylphenyl)sulfonyl]-2-tetrahydro-2H-thiopyran-4-yldiazene

Cat. No. B286047
M. Wt: 284.4 g/mol
InChI Key: YMOPMMNHVAHVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methylphenyl)sulfonyl]-2-tetrahydro-2H-thiopyran-4-yldiazene, also known as MTDP, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-2-tetrahydro-2H-thiopyran-4-yldiazene is not yet fully understood. However, it is believed that 1-[(4-methylphenyl)sulfonyl]-2-tetrahydro-2H-thiopyran-4-yldiazene works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-[(4-methylphenyl)sulfonyl]-2-tetrahydro-2H-thiopyran-4-yldiazene has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-[(4-methylphenyl)sulfonyl]-2-tetrahydro-2H-thiopyran-4-yldiazene can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. 1-[(4-methylphenyl)sulfonyl]-2-tetrahydro-2H-thiopyran-4-yldiazene has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 1-[(4-methylphenyl)sulfonyl]-2-tetrahydro-2H-thiopyran-4-yldiazene has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-methylphenyl)sulfonyl]-2-tetrahydro-2H-thiopyran-4-yldiazene in lab experiments is its potential as a building block for the synthesis of new materials with interesting properties. 1-[(4-methylphenyl)sulfonyl]-2-tetrahydro-2H-thiopyran-4-yldiazene is also relatively easy to synthesize and can be obtained in good yields. However, one of the limitations of using 1-[(4-methylphenyl)sulfonyl]-2-tetrahydro-2H-thiopyran-4-yldiazene in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1-[(4-methylphenyl)sulfonyl]-2-tetrahydro-2H-thiopyran-4-yldiazene. One direction is to further explore its potential as a building block for the synthesis of new materials with interesting properties. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of 1-[(4-methylphenyl)sulfonyl]-2-tetrahydro-2H-thiopyran-4-yldiazene and its effects on different cell types.

Synthesis Methods

1-[(4-methylphenyl)sulfonyl]-2-tetrahydro-2H-thiopyran-4-yldiazene can be synthesized through a multistep reaction process starting with the reaction of 4-methylbenzenesulfonyl chloride with sodium thiophenolate to form 4-methylphenylthiophenol. This is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt, which is finally reacted with tetrahydrothiopyran to form 1-[(4-methylphenyl)sulfonyl]-2-tetrahydro-2H-thiopyran-4-yldiazene.

Scientific Research Applications

1-[(4-methylphenyl)sulfonyl]-2-tetrahydro-2H-thiopyran-4-yldiazene has been studied for its potential applications in various fields such as drug discovery, material science, and catalysis. In drug discovery, 1-[(4-methylphenyl)sulfonyl]-2-tetrahydro-2H-thiopyran-4-yldiazene has been shown to have anticancer properties and can inhibit the growth of cancer cells. In material science, 1-[(4-methylphenyl)sulfonyl]-2-tetrahydro-2H-thiopyran-4-yldiazene has been used as a building block for the synthesis of new materials with interesting properties. In catalysis, 1-[(4-methylphenyl)sulfonyl]-2-tetrahydro-2H-thiopyran-4-yldiazene has been used as a catalyst in various reactions such as the reduction of nitro compounds.

properties

Molecular Formula

C12H16N2O2S2

Molecular Weight

284.4 g/mol

IUPAC Name

4-methyl-N-(thian-4-ylimino)benzenesulfonamide

InChI

InChI=1S/C12H16N2O2S2/c1-10-2-4-12(5-3-10)18(15,16)14-13-11-6-8-17-9-7-11/h2-5,11H,6-9H2,1H3

InChI Key

YMOPMMNHVAHVCM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=NC2CCSCC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=NC2CCSCC2

Origin of Product

United States

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